molecular formula C49H70N4O5S B12392806 Zegruvirimat CAS No. 2570811-78-6

Zegruvirimat

カタログ番号: B12392806
CAS番号: 2570811-78-6
分子量: 827.2 g/mol
InChIキー: PQBROJOHKLMPKM-ARSQLJQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Zegruvirimat involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve:

    Stepwise Synthesis: Sequential addition of functional groups to build the complex molecular structure.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

化学反応の分析

Zegruvirimat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major Products: The primary products of these reactions are modified derivatives of this compound, which may have different pharmacological properties.

科学的研究の応用

Zegruvirimat has a wide range of scientific research applications:

作用機序

Zegruvirimat exerts its antiviral effects by inhibiting the maturation of HIV particles. It specifically targets the HIV gag protein, preventing the cleavage of precursor proteins necessary for the formation of mature virions . This disruption in the viral life cycle hinders the production of infectious particles, thereby reducing viral load in patients.

類似化合物との比較

Zegruvirimat is unique among maturation inhibitors due to its specific targeting of the HIV gag protein. Similar compounds include:

This compound stands out due to its high efficacy and specificity in targeting the HIV gag protein, making it a valuable addition to the arsenal of antiviral agents.

特性

CAS番号

2570811-78-6

分子式

C49H70N4O5S

分子量

827.2 g/mol

IUPAC名

(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyanopyridin-2-yl)oxymethyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1

InChIキー

PQBROJOHKLMPKM-ARSQLJQHSA-N

異性体SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

正規SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。